molecular formula C11H9N3O4 B2526801 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006435-82-0

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

Cat. No. B2526801
CAS RN: 1006435-82-0
M. Wt: 247.21
InChI Key: RCBARHPBDZXSAJ-UHFFFAOYSA-N
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Description

“3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” is a chemical compound with the CAS Number: 1006435-82-0. It has a molecular weight of 247.21 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for “3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” is 1S/C11H9N3O4/c15-7-9-2-1-3-10(6-9)18-8-13-5-4-11(12-13)14(16)17/h1-7H,8H2 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Energetic Materials

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde: serves as a precursor for designing energetic materials. Researchers have explored its potential in creating novel explosives and propellants. By combining this compound with other energetic fragments, such as metal and nitrogen-rich salts, scientists aim to enhance performance and stability .

Explosive Synthesis

In the realm of explosive chemistry, this compound plays a crucial role. Its unique structure allows for the synthesis of energetic heat-resistant explosives. For instance, the compound 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) is derived from it. Researchers have characterized these compounds using techniques like NMR spectroscopy, IR spectroscopy, and elemental analysis .

Future Directions

The future directions for research on “3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or agriculture, could be investigated. Given the wide range of activities exhibited by pyrazole derivatives , this compound could have promising potential in various applications.

properties

IUPAC Name

3-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-7-9-2-1-3-10(6-9)18-8-13-5-4-11(12-13)14(16)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBARHPBDZXSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC(=N2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

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